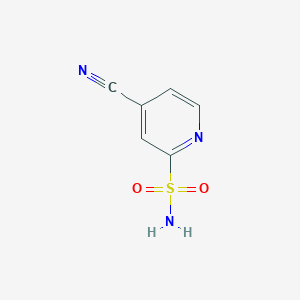

4-Cyanopyridine-2-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-cyanopyridine-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2S/c7-4-5-1-2-9-6(3-5)12(8,10)11/h1-3H,(H2,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKJGADWGKBXSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C#N)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251259-15-0 | |

| Record name | 4-cyanopyridine-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Cyanopyridine 2 Sulfonamide

Classical Synthetic Routes to Pyridine-2-sulfonamide (B152805) Scaffolds

Traditional methods for synthesizing pyridine-2-sulfonamide scaffolds, including the title compound, have been well-established, providing a foundational understanding for further synthetic development. These routes often involve multi-step processes starting from readily available precursors.

The classical synthesis of sulfonamides typically involves the reaction of sulfonyl chlorides with amines. sci-hub.seuniba.it For pyridine-2-sulfonamides, this would necessitate a precursor like 4-cyanopyridine-2-sulfonyl chloride and a suitable amine. The synthesis of the key sulfonyl chloride intermediate is a critical step. One common approach is the oxidative chlorination of a corresponding thiol or a related sulfur-containing compound. For instance, the combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) has been shown to be a highly reactive reagent for the direct conversion of thiols to sulfonyl chlorides. organic-chemistry.org

Another pivotal precursor is 4-cyanopyridine (B195900) itself. The functionalization of the pyridine (B92270) ring is a key challenge due to its electron-deficient nature. researchgate.net Starting materials like 3-cyanopyridine (B1664610) can be used to synthesize various pyridine derivatives. nih.gov The strategic selection of starting materials, such as appropriately substituted pyridines, is crucial for the successful construction of the target molecule. For example, the synthesis of pyridine-based sulfa-drugs has been achieved starting from o-hydroxy cyanopyridine derivatives. nih.gov

Optimizing reaction conditions is paramount to maximize the yield and purity of the final product. Key parameters that are often manipulated include the choice of solvent, temperature, and the base used to scavenge the acid produced during the sulfonylation reaction (typically HCl). uniba.it

In the synthesis of N-(4-acetylphenyl)-4-methylbenzenesulfonamide, a related sulfonamide, the reaction was carried out using 4-aminoacetophenone and 4-toluenesulfonyl chloride in dichloromethane (B109758) (CH₂Cl₂) at room temperature for 5 hours, with pyridine serving as a catalyst, achieving a yield of up to 88%. rsc.orgresearchgate.net For the synthesis of other pyridine sulfonamides, refluxing in acetonitrile (B52724) for 24 hours in the presence of pyridine as a base has been employed. sci-hub.se The choice of base is critical; for instance, in the synthesis of 4-sulfonylated pyridines, N-methylpiperidine was found to be superior to DABCO in achieving high regioselectivity. chemrxiv.org

The following table summarizes the optimization of reaction conditions for the synthesis of a model pyridine-containing sulfonamide, highlighting the impact of various parameters on yield and reaction time. rsc.orgresearchgate.net

| Entry | Solvent | Temperature (°C) | Catalyst Load (mol%) | Time (min) | Yield (%) |

| 1 | --- | 100 | 2 | 15 | 84 |

| 2 | --- | 90 | 5 | 15 | 82 |

| 3 | --- | 90 | 2 | 15 | 80 |

| 4 | --- | 90 | 1 | 20 | 71 |

| 5 | --- | 90 | --- | 15 | Trace |

| 6 | --- | 90 | --- | 120 | 52 |

| 7 | --- | 80 | 2 | 20 | 72 |

| 8 | --- | 70 | 2 | 45 | 60 |

| 9 | H₂O | Reflux | 2 | 120 | --- |

| 10 | EtOH | Reflux | 2 | 120 | 40 |

| Reaction conditions: benzaldehyde (B42025) (1 mmol), malononitrile (B47326) (1 mmol), N-(4-acetylphenyl)-4-methylbenzenesulfonamide (1 mmol), and ammonium (B1175870) acetate (B1210297) (1 mmol). rsc.orgresearchgate.net |

Achieving regioselectivity in the functionalization of the pyridine ring is a significant challenge in synthetic chemistry. chemrxiv.org The direct C-H functionalization of unfunctionalized pyridines often leads to a mixture of regioisomers. chemrxiv.org For instance, the C-H sulfonylation of the parent pyridine can yield both C2- and C4-regioisomers. chemrxiv.org

To address this, various strategies have been developed. One approach involves the activation of the pyridine ring with triflic anhydride (B1165640) (Tf₂O), followed by a base-mediated addition of a sulfinate salt. chemrxiv.org The choice of base can control the regioselectivity, with N-methylpiperidine favoring the formation of the C4-sulfonylated product. chemrxiv.org Another strategy is the use of directing groups. For example, a C2 amide group can direct the attack of a nucleophile to the C4 position of a pyridyne intermediate. nih.gov Ortho-lithiation of tertiary 2- and 4-pyridinesulfonamides is another powerful technique for regioselective functionalization. acs.org

Modern and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and environmentally friendly methods for sulfonamide synthesis.

Modern synthetic methods often employ catalysts to facilitate the formation of the S-N bond in sulfonamides, offering milder reaction conditions and broader substrate scope. thieme-connect.com Copper-catalyzed three-component reactions of arylboronic acids, nitroarenes, and a sulfur dioxide source like potassium pyrosulfite (K₂S₂O₅) have been reported to produce sulfonamides in good yields. thieme-connect.com Palladium-catalyzed cross-coupling reactions are also widely used for C-N bond formation to construct N-(hetero)aryl sulfonamides. thieme-connect.com

Synergistic photoredox and copper catalysis has emerged as a powerful tool for synthesizing sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source at room temperature. acs.org Another innovative approach involves an I₂-catalyzed method for the selective synthesis of sulfenamides under mild conditions, which is suitable for scalable synthesis. thieme-connect.com

In line with the principles of green chemistry, several sustainable methods for sulfonamide synthesis have been developed. These include solvent-free reactions and electrochemical approaches.

Solvent-free synthesis of pyridines containing a sulfonamide moiety has been achieved through a one-pot multicomponent reaction at 90 °C, resulting in high yields and short reaction times. rsc.org The use of deep eutectic solvents (DESs), such as choline (B1196258) chloride-based mixtures, provides an environmentally responsible and reusable medium for the synthesis of sulfonamides from amines and sulfonyl chlorides at room temperature. uniba.it

Electrochemical synthesis represents a particularly green and efficient strategy. nih.gov It allows for the direct oxidative coupling of thiols and amines to form sulfonamides under mild conditions, avoiding the need for transition metal catalysts and hazardous reagents. thieme-connect.comnih.gov This method can be performed in a flow reactor, enabling scalability. nih.govnoelresearchgroup.com While heteroarylamines can be challenging substrates, the addition of pyridine as an electron-mediator can facilitate their conversion to the corresponding sulfonamides. nih.govacs.org The electrochemical approach involves the generation of an aminium radical intermediate which then reacts with a disulfide to form the sulfonamide. nih.gov

The following table illustrates the substrate scope for the electrochemical synthesis of sulfonamides, demonstrating the versatility of this green method. nih.govacs.org

| Amine | Product | Yield (%) |

| Methylamine | 2 | 72 |

| Butylamine | 3 | 81 |

| tert-Butylamine | 4 | 65 |

| Cyclopropylamine | 6 | 78 |

| Cyclohexylamine | 9 | 85 |

| Benzylamine | 10 | 75 |

| 4-Aminopyridine | 22 | 55 |

| Reaction conditions: thiol (2 mmol), amine (3.0 mmol), Me₄NBF₄ (0.2 mmol), CH₃CN/0.3 M HCl (20 mL, 3:1 v/v), C anode/Fe cathode, 5 min residence time. nih.govacs.org |

Multi-Component Reactions for Pyridine-Sulfonamide Construction

Multi-component reactions (MCRs) represent a highly efficient and atom-economical strategy in organic synthesis, where three or more reactants combine in a single operation to form a complex product. researchgate.net This approach is prized for reducing synthesis steps, minimizing waste, and allowing for the rapid generation of diverse chemical libraries. researchgate.net In the context of pyridine-sulfonamide synthesis, MCRs offer a powerful method for constructing the heterocyclic pyridine core while simultaneously introducing the required functional groups.

While the direct one-pot synthesis of 4-Cyanopyridine-2-sulfonamide via an MCR is not extensively detailed in current literature, the principles are well-established through the synthesis of structurally related compounds. A notable example is the catalytic one-pot, four-component reaction used to produce a variety of pyridine derivatives containing a sulfonamide moiety. rsc.orgrsc.org This reaction typically involves the condensation of an aldehyde, an active methylene (B1212753) compound like malononitrile, a ketone bearing a sulfonamide group, and an ammonium salt as a nitrogen source. rsc.orgresearchgate.net

The general protocol involves heating a mixture of the reactants, often under solvent-free conditions, with a catalyst to drive the reaction to completion in short timeframes and with high yields. rsc.orgrsc.org A plausible mechanism involves an initial Knoevenagel condensation, followed by the addition of an enamine intermediate and subsequent cyclization and oxidation to form the aromatic pyridine ring. rsc.org

Detailed research findings from a study on a similar class of compounds demonstrate the effectiveness of this MCR approach. rsc.org The synthesis of various N-(4-(6-amino-5-cyano-4-arylpyridin-2-yl)phenyl)-4-methylbenzenesulfonamides was achieved using this methodology. rsc.orgrsc.org

Table 1: Synthesis of Substituted Pyridine-Sulfonamides via Multi-Component Reaction rsc.orgrsc.org

| Entry | Aldehyde | Time (min) | Yield (%) |

|---|---|---|---|

| 1a | Benzaldehyde | 15 | 90 |

| 1b | 4-Chlorobenzaldehyde | 15 | 92 |

| 1c | 4-Methylbenzaldehyde | 20 | 88 |

| 1d | 4-Nitrobenzaldehyde | 12 | 95 |

| 1e | 4-Hydroxybenzaldehyde | 20 | 85 |

| 1f | 3-Hydroxybenzaldehyde | 25 | 82 |

| 1g | 4-Methoxybenzaldehyde | 15 | 93 |

Reaction Conditions: Aryl aldehyde (1.0 mmol), malononitrile (1.0 mmol), N-(4-acetylphenyl)-4-methylbenzenesulfonamide (1.0 mmol), and ammonium acetate (1.0 mmol) were heated at 90°C under solvent-free conditions with a catalyst. rsc.org

This data underscores the versatility of MCRs in constructing complex pyridine-sulfonamide scaffolds by simply varying the aldehyde component. Such strategies could be adapted to target the specific this compound structure, potentially by employing a starting material where the sulfonamide is introduced differently or by subsequent modification of the MCR product.

Scale-Up Considerations and Process Chemistry

Transitioning the synthesis of a compound like this compound from laboratory-scale discovery to industrial-scale production involves significant challenges and requires a focus on process chemistry. The primary goals are to ensure safety, cost-effectiveness, robustness, and environmental sustainability.

Starting Materials and Reagents: The cost and availability of raw materials are paramount. Cyanopyridines, for instance, are produced industrially on a large scale through the ammoxidation of the corresponding picolines (methylpyridines). thieme-connect.de An alternative for introducing the cyano group on a large scale is the cyanation of chloropyridines, where methods using less toxic cyanide sources like potassium ferrocyanide are favored to mitigate the hazards associated with reagents like sodium or potassium cyanide. google.com The synthesis of primary sulfonamides often involves the reaction of a sulfonyl chloride with ammonia (B1221849), a process that is well-suited for industrial application. google.comtcichemicals.com

Process Parameters and Safety: The optimization of reaction conditions is critical for large-scale manufacturing. This includes precise control over temperature, pressure, reaction time, and catalyst loading to maximize yield and minimize byproduct formation. For example, in the preparation of 2,3-bis-ethylsulfonyl pyridine, specific temperature ranges (e.g., 70°C to 85°C) and molar ratios of oxidant are defined to ensure process efficiency and safety. google.com Managing the heat generated from exothermic reactions and ensuring the safe handling of all chemicals are top priorities in process chemistry.

Purification and Product Isolation: Methods for purification must be scalable and efficient. While laboratory procedures often rely on column chromatography, industrial processes typically use crystallization, extraction, or distillation. chemicalbook.com The final product must meet stringent purity specifications, which requires the development of a robust and reproducible isolation procedure.

Chemical Reactivity and Mechanistic Investigations of 4 Cyanopyridine 2 Sulfonamide

Reactivity of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a critical functional group in medicinal chemistry and organic synthesis. Its reactivity is centered around the acidic proton on the nitrogen atom and the electrophilic nature of the sulfur atom.

The nitrogen atom of the sulfonamide can be readily functionalized through substitution reactions. These reactions typically proceed via deprotonation of the sulfonamide nitrogen, which has a pKa in the range of 10-11, to form a nucleophilic sulfonamidate anion.

Alkylation: N-alkylation of sulfonamides can be achieved using various alkylating agents in the presence of a base. nih.gov Catalytic systems, such as those employing iridium or ruthenium complexes, facilitate the N-alkylation of sulfonamides with alcohols through a "borrowing hydrogen" mechanism. nih.govorganic-chemistry.org This method is valued for its efficiency and tolerance of various functional groups, including esters, nitro, and cyano groups. organic-chemistry.org

Acylation: N-acylation proceeds similarly, with the sulfonamidate anion attacking an acylating agent like an acyl chloride or anhydride (B1165640). These reactions provide access to N-acylsulfonamides, which are important building blocks in organic synthesis.

Below is a table summarizing typical N-substitution reactions applicable to the sulfonamide moiety.

| Reaction Type | Reagent Class | Catalyst/Base | Product Class |

| N-Alkylation | Alcohols | [Cp*IrCl₂]₂ / t-BuOK | N-Alkylsulfonamides |

| Alcohols | [Ru(p-cymene)Cl₂]₂ / dppf | N-Alkylsulfonamides | |

| Alkyl Halides | K₂CO₃, NaH | N-Alkylsulfonamides | |

| N-Acylation | Acyl Chlorides | Pyridine (B92270), Et₃N | N-Acylsulfonamides |

| Anhydrides | Pyridine, Et₃N | N-Acylsulfonamides |

This table presents generalized reaction conditions for sulfonamides.

The synthesis of sulfonamides most commonly involves a condensation reaction between a sulfonyl chloride and a primary or secondary amine. ijarsct.co.in In the context of 4-Cyanopyridine-2-sulfonamide, the sulfonamide group itself can be synthesized via this pathway, starting from 4-cyanopyridine-2-sulfonyl chloride and ammonia (B1221849).

While the sulfonamide bond is generally stable, it can be cleaved and modified. Recent methodologies allow for the activation of the primary sulfonamide NH₂ group using pyrylium salts, which enables its conversion into a highly electrophilic sulfonyl chloride intermediate. nih.gov This in-situ generated sulfonyl chloride can then react with a wide array of nucleophiles, including amines, alcohols, and thiols, to form new sulfonamides, sulfonates, and thioethers, respectively. nih.gov This "umpolung" strategy transforms the typically unreactive sulfonamide into a versatile electrophile for late-stage functionalization. nih.gov

The stability of this compound in aqueous media is influenced by the potential hydrolysis of both the sulfonamide and the cyano groups.

Sulfonamide Hydrolysis: Sulfonamides are generally considered to be hydrolytically stable, particularly under neutral and alkaline conditions (pH 7-9). nih.gov Their degradation via hydrolysis is often slow, with half-lives exceeding one year under typical environmental conditions. nih.gov Hydrolysis, when it occurs, typically proceeds under acidic conditions and involves the cleavage of the S-N bond to yield the corresponding sulfonic acid and ammonia or an amine.

Cyano Group Hydrolysis: The cyano group on the pyridine ring is also susceptible to hydrolysis, particularly under high-temperature or strongly acidic/basic conditions. researchgate.net The hydrolysis of cyanopyridines is a consecutive reaction. The cyano group is first converted to a carboxamide group (-CONH₂), which can then be further hydrolyzed to a carboxylic acid (-COOH). researchgate.netgoogle.com For instance, the hydrolysis of 4-cyanopyridine (B195900) yields isonicotinamide and subsequently isonicotinic acid. google.com Kinetic studies on cyanopyridine hydrolysis in high-temperature water show that the rate is dependent on the position of the cyano group, with the para-position (C-4) showing different activation energies compared to ortho (C-2) and meta (C-3) positions. researchgate.net

| Functional Group | Condition | Intermediate Product | Final Product |

| Sulfonamide | Acidic | - | 4-Cyanopyridine-2-sulfonic acid |

| Cyano | Acidic/Basic, Heat | 2-Sulfonamidopyridine-4-carboxamide | 2-Sulfonamidopyridine-4-carboxylic acid |

This table outlines the expected hydrolysis products based on the reactivity of the individual functional groups.

Reactivity of the Pyridine Core

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is significantly amplified in this compound by the presence of two powerful electron-withdrawing groups: the cyano group at the C-4 position and the sulfonamide group at the C-2 position. This electronic profile makes the pyridine core highly resistant to electrophilic attack but susceptible to nucleophilic substitution.

Electrophilic Aromatic Substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are exceedingly difficult on the pyridine ring of this compound. The nitrogen atom and the two deactivating substituents reduce the electron density of the ring to such an extent that it is unreactive towards all but the most powerful electrophiles. Furthermore, under the strongly acidic conditions often required for EAS, the pyridine nitrogen would be protonated, further deactivating the ring. Therefore, functionalization of the pyridine core of this molecule is not practically achieved through EAS pathways.

In stark contrast to its inertness toward electrophiles, the electron-deficient nature of the pyridine ring in this compound makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr).

SNAr reactions on pyridines preferentially occur at the C-2 (ortho) and C-4 (para) positions relative to the ring nitrogen. stackexchange.comechemi.com This is because nucleophilic attack at these positions allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.comechemi.com Attack at the C-3 position does not allow for this resonance stabilization, making the corresponding intermediate much higher in energy. echemi.com

In this compound, both the C-2 and C-4 positions are already substituted. However, the cyano group at the C-4 position can function as an effective leaving group in SNAr reactions. researchgate.net Studies have shown that 2- and 4-cyanopyridines react directly with nucleophiles like lithium amides to afford the corresponding aminopyridines via displacement of the cyanide. researchgate.net The rate of SNAr reactions on halopyridines is generally faster for fluorides than chlorides, and the cyano group is also a highly active leaving group. researchgate.netnih.gov Therefore, a primary SNAr pathway for this compound would involve the displacement of the C-4 cyano group by a strong nucleophile.

| Position of Attack | Stabilizing Factor for Intermediate | Potential Leaving Group |

| C-2 | Negative charge delocalized onto ring nitrogen | Sulfonamide (unlikely) |

| C-4 | Negative charge delocalized onto ring nitrogen | Cyano group (likely) |

| C-3, C-5 | No charge delocalization onto ring nitrogen | Hydrogen (requires oxidation) |

This table summarizes the factors influencing nucleophilic aromatic substitution on the this compound ring.

C-H Functionalization Strategies on the Pyridine Ring

The pyridine ring in this compound is rendered significantly electron-deficient by the presence of both the cyano and sulfonamide groups. This electronic characteristic is a key determinant in the strategies for its C-H functionalization. Direct and selective functionalization of such an electron-poor heterocyclic system presents a formidable challenge in synthetic chemistry. nih.govbohrium.com However, modern synthetic methodologies, including transition-metal-catalyzed and radical-based approaches, offer viable pathways.

Transition-metal catalysis, particularly with palladium, has emerged as a powerful tool for the C-H functionalization of pyridines. nih.govresearchgate.net In the case of this compound, the nitrogen atom of the pyridine ring or the sulfonamide group could potentially act as a directing group, facilitating ortho-C–H activation. This would preferentially lead to functionalization at the C3 and C5 positions. The choice of catalyst, ligand, and reaction conditions is crucial in achieving high regioselectivity and yield.

Radical-based functionalization offers an alternative approach. The Minisci reaction, for instance, involves the addition of a nucleophilic radical to a protonated heteroaromatic compound. For this compound, under acidic conditions, the pyridine nitrogen would be protonated, further enhancing the ring's electrophilicity and making it susceptible to attack by alkyl or acyl radicals, typically at the C2 and C6 positions.

Recent advancements have also explored metal-free C-H functionalization strategies. These methods often rely on the generation of highly reactive intermediates, such as pyridine-boryl radicals, which can then participate in addition-coupling reactions with various acceptors. acs.org

Table 1: Potential C-H Functionalization Strategies for this compound

| Strategy | Typical Reagents/Catalysts | Expected Position of Functionalization |

| Palladium-Catalyzed C-H Activation | Pd(OAc)₂, various ligands | C3, C5 |

| Minisci-Type Radical Reaction | Alkyl/Acyl radical precursors, acid | C2, C6 |

| Metal-Free Borylation | Bis(pinacolato)diboron | C4 (via pyridine-boryl radical) |

Reactivity of the Cyano Group

The cyano group of this compound is a versatile functional handle, susceptible to a variety of chemical transformations that allow for the elaboration of the molecule's structure.

Nucleophilic Addition and Hydrolysis Reactions

The carbon atom of the cyano group is electrophilic and readily undergoes nucleophilic addition. This reactivity is central to many of its transformations.

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to first yield the corresponding carboxamide (4-(aminocarbonyl)pyridine-2-sulfonamide) and subsequently the carboxylic acid (2-sulfonamidopyridine-4-carboxylic acid). The reaction proceeds through the nucleophilic attack of water or hydroxide ion on the nitrile carbon, followed by tautomerization and further hydrolysis.

Addition of Other Nucleophiles: A wide range of nucleophiles can add to the cyano group. For instance, Grignard reagents can add to form ketimines, which can then be hydrolyzed to ketones. Similarly, organolithium compounds and other organometallics can be employed. The addition of amines can lead to the formation of amidines, while alcohols can yield imidates under acidic conditions.

Reduction Methodologies

The cyano group can be reduced to a primary amine (aminomethyl group), providing a route to 4-(aminomethyl)pyridine-2-sulfonamide. This transformation is typically achieved using strong reducing agents.

Table 2: Common Reduction Methods for the Cyano Group

| Reducing Agent | Product |

| Lithium aluminum hydride (LiAlH₄) | Primary amine |

| Catalytic Hydrogenation (e.g., H₂/Raney Ni) | Primary amine |

| Sodium borohydride (NaBH₄) with a catalyst | Primary amine |

The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule, such as the pyridine ring or the sulfonamide.

Cycloaddition Reactions (e.g., for heterocycle formation)

The cyano group can participate as a 2π component in cycloaddition reactions, leading to the formation of various five- and six-membered heterocyclic rings. chesci.com

[4+2] Cycloadditions (Diels-Alder Reactions): While nitriles are generally poor dienophiles, intramolecular Diels-Alder reactions where the cyano group is tethered to a diene have been reported to proceed, leading to the formation of fused pyridine systems. nih.govwikipedia.org The electron-withdrawing nature of the pyridine-2-sulfonamide (B152805) moiety would enhance the dienophilic character of the cyano group in such reactions. khanacademy.orgyoutube.com

[3+2] Cycloadditions (1,3-Dipolar Cycloadditions): The cyano group can react with 1,3-dipoles such as azides, nitrile oxides, and nitrones to form five-membered heterocycles. nih.govmdpi.comchim.it For example, the reaction with an azide (B81097) would yield a tetrazole ring, while reaction with a nitrile oxide would produce an oxadiazole. These reactions provide a powerful tool for the synthesis of novel heterocyclic systems derived from this compound. oup.com

Comprehensive Mechanistic Elucidations of Key Transformations

Understanding the reaction mechanisms at a molecular level is crucial for optimizing reaction conditions and predicting the outcome of new transformations.

Transition State Characterization in Reaction Pathways

The characterization of transition states is a cornerstone of mechanistic chemistry, providing a snapshot of the highest energy point along a reaction coordinate. Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating these transient structures. researchgate.net

For the key transformations of this compound, such as nucleophilic addition to the cyano group or C-H functionalization of the pyridine ring, DFT calculations can be employed to model the reaction pathway and identify the transition state.

For instance, in the hydrolysis of the cyano group, the transition state would involve the concerted or stepwise approach of a water molecule to the nitrile carbon, with concomitant proton transfers. The geometry and energy of this transition state would reveal the activation barrier for the reaction and provide insights into the role of acid or base catalysis.

Similarly, for a palladium-catalyzed C-H functionalization reaction, the transition state for the C-H activation step could be modeled. This would likely involve an agostic interaction between a C-H bond and the palladium center, leading to the formation of a palladacycle intermediate. The calculated energy of this transition state would help in understanding the regioselectivity of the functionalization. nih.gov

The study of these transition states allows for a deeper understanding of the electronic and steric factors that govern the reactivity of this compound, paving the way for the rational design of new synthetic methodologies.

Kinetic and Thermodynamic Aspects of Reactions

The chemical reactivity of this compound is governed by the interplay of its two primary functional groups: the cyano group (-CN) and the sulfonamide group (-SO₂NH₂), both attached to a pyridine ring. The kinetic and thermodynamic parameters of reactions involving this molecule are influenced by the electronic properties of the pyridine ring and the specific reaction conditions. While detailed kinetic and thermodynamic studies specifically on this compound are not extensively available in the public domain, valuable insights can be drawn from investigations into related cyanopyridine and sulfonamide compounds.

Hydrolysis of the Cyano Group:

The cyano group in cyanopyridines can undergo hydrolysis to form a carboxamide and subsequently a carboxylic acid. This reaction is typically acid- or base-catalyzed. Kinetic studies on the hydrolysis of various cyanopyridines in high-temperature water have shown that the reaction follows first-order kinetics researchgate.net. The rate of hydrolysis and the activation energy are dependent on the position of the cyano group on the pyridine ring researchgate.net.

For instance, studies on the hydrolysis of 2-cyanopyridine, 3-cyanopyridine (B1664610), and 4-cyanopyridine have revealed differences in their activation energies, indicating that the electronic environment of the cyano group significantly impacts the reaction rate researchgate.net. The electron-withdrawing nature of the pyridine nitrogen affects the electrophilicity of the carbon atom in the cyano group, thereby influencing the nucleophilic attack by water or hydroxide ions.

Below is a table summarizing the activation energies for the hydrolysis of different cyanopyridine isomers, which can serve as a reference for estimating the reactivity of the cyano group in this compound.

| Compound | Activation Energy (Ea) for Hydrolysis of Cyano Group (kJ/mol) |

|---|---|

| 2-Cyanopyridine | 83.7 |

| 3-Cyanopyridine | 74.3 |

| 4-Cyanopyridine | 40.3 |

Data sourced from kinetic studies on the hydrolysis of cyanopyridines in high-temperature water researchgate.net.

The significantly lower activation energy for 4-cyanopyridine suggests that the cyano group in the para position to the ring nitrogen is more susceptible to hydrolysis researchgate.net. In this compound, the presence of the sulfonamide group at the 2-position, which is also an electron-withdrawing group, would further influence the electronic distribution in the pyridine ring and thus the reactivity of the cyano group.

Reactions of the Sulfonamide Group:

The sulfonamide group is generally known for its relative stability. However, it can undergo cleavage under certain conditions, a reaction that is of interest in medicinal chemistry, particularly in the context of prodrug design nih.gov. The cleavage of the sulfur-nitrogen bond can be influenced by the nature of the substituents on both the pyridine ring and the sulfonamide nitrogen nih.gov.

Mechanistic studies on the cleavage of sulfonamides have shown that the reaction can proceed via nucleophilic attack on the sulfur atom or on the carbon atom of the pyridine ring adjacent to the sulfonamide group nih.gov. The rate of this cleavage is dependent on factors such as the nature of the nucleophile, the solvent, and the electronic properties of the aromatic ring nih.gov. For example, electron-withdrawing substituents on the pyridine ring can facilitate nucleophilic attack, thereby increasing the rate of cleavage nih.gov.

Thermodynamic studies on sulfonamides have often focused on their sublimation, solubility, and partitioning processes, which are crucial for understanding their pharmacokinetic and pharmacodynamic properties researchgate.netmdpi.com. The thermal stability of sulfonamides has also been investigated, with studies showing that they are generally stable under typical processing conditions like pasteurization but can degrade at higher temperatures nih.gov. The degradation kinetics often follow a first-order model nih.gov.

The following table presents thermodynamic data related to the thermal degradation of a selection of sulfonamide drugs, providing a general idea of the thermodynamic parameters associated with the stability of the sulfonamide functional group.

| Sulfonamide Compound | Enthalpy of Degradation (ΔH°) (kJ/mol) | Entropy of Degradation (ΔS°) (J/mol·K) | Gibbs Free Energy of Degradation (ΔG°) at 298 K (kJ/mol) |

|---|---|---|---|

| Sulfadiazine | Data not specifically available for degradation; general thermal stability studies indicate high stability. | Data not specifically available for degradation. | Data not specifically available for degradation. |

| Sulfamethazine | Studies show it is less stable than sulfadimethoxine upon heating in milk. | Enthalpy-entropy compensation has been observed in the thermal degradation of sulfonamides in milk. | Calculated losses in concentration suggest a spontaneous degradation process at high temperatures. |

Qualitative data inferred from studies on the thermal stability of sulfonamides in milk nih.gov.

Influence of the Pyridine Ring:

The pyridine ring in this compound acts as an electron-withdrawing system, which has a significant impact on the reactivity of both the cyano and sulfonamide groups. This electron deficiency at the carbon atoms of the ring makes it susceptible to nucleophilic aromatic substitution reactions, although such reactions would require harsh conditions or the presence of a good leaving group.

Derivatization and Analog Synthesis of 4 Cyanopyridine 2 Sulfonamide Scaffolds

Structural Modifications on the Pyyridine Ring

The pyridine (B92270) ring is a key component for introducing structural diversity. Modifications can range from the introduction of simple substituents to the construction of complex fused heterocyclic systems.

The introduction of various substituents onto the pyridine ring of the 4-cyanopyridine-2-sulfonamide scaffold is a primary strategy for analog synthesis. The electron-withdrawing nature of the existing cyano and sulfonamide groups influences the reactivity of the ring, directing new substituents to the remaining open positions (C-3, C-5, and C-6). The choice of substituents can significantly alter the molecule's steric and electronic properties, impacting its interaction with biological targets. researchgate.net

Common synthetic strategies applicable to pyridine rings include electrophilic and nucleophilic aromatic substitution, as well as transition metal-catalyzed cross-coupling reactions. For instance, halogenation at the C-3 or C-5 positions could provide a handle for subsequent palladium-catalyzed reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, to introduce alkyl, aryl, or amino groups. The synthesis of various cyanopyridine and pyrimidine (B1678525) analogs has been explored for potential anti-inflammatory and antimicrobial activities. nih.gov

Research on related pyridine sulfonamides has demonstrated that the addition of substituents can fine-tune biological activity. For example, in a series of 4-substituted pyridine-3-sulfonamides, "click tailing" was used to introduce 1,2,3-triazole substituents, leading to compounds with varied inhibitory activity against different carbonic anhydrase isoforms. mdpi.comnih.gov This highlights how diverse functional groups can be appended to the pyridine core to explore specific biological interactions. mdpi.com

Table 1: Potential Substituent Modifications on the this compound Ring

| Position | Reaction Type | Potential Substituent (R) | Potential Effect |

| C-3, C-5 | Electrophilic Halogenation | -Cl, -Br, -I | Provides handle for cross-coupling |

| C-3, C-5 | Cross-Coupling (e.g., Suzuki) | Aryl, Heteroaryl | Modulates lipophilicity and steric bulk |

| C-3, C-5 | Cross-Coupling (e.g., Sonogashira) | Alkynyl | Introduces rigid, linear linkers |

| C-6 | Nucleophilic Aromatic Substitution | -OR, -NR₂, -SR | Modulates electronic properties |

Annulation, the process of building a new ring onto an existing one, can be employed to create fused heterocyclic systems from the this compound scaffold. This strategy significantly increases molecular complexity and rigidity, which can lead to enhanced binding affinity and selectivity for biological targets.

One applicable approach is the [4+2] annulation reaction, which can be used to construct a variety of fused six-membered rings. For example, an unparalleled [4+2] annulation of prop-2-ynylsulfonium salts with isatoic anhydrides has been developed to afford 4-quinolones. researchgate.net Adapting this methodology could involve functionalizing the pyridine ring with a suitable dienophile or diene that can then react with a partner molecule to form a new fused ring.

Another strategy involves the synthesis of pyrido[2,3-d]pyrimidines, which are fused systems of pyridine and pyrimidine rings. nih.gov This typically involves the cyclization of a suitably substituted aminopyridine precursor. For the this compound scaffold, this could be envisioned by first introducing an amino group at the C-3 position, followed by reaction with a 1,3-dicarbonyl equivalent to construct the fused pyrimidine ring. The synthesis of such fused systems can lead to potent biological activity; for instance, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have been investigated as PIM-1 kinase inhibitors. nih.gov

Table 2: Examples of Annulation Strategies for Pyridine Scaffolds

| Strategy | Reactants on Pyridine Scaffold | Fused System Formed | Potential Application |

| [4+2] Cycloaddition | Diene or Dienophile functionality | Fused Carbocycle/Heterocycle | Creation of rigid polycyclic structures |

| Pyrimidine Annulation | ortho-Amino-carboxamide | Pyrido[2,3-d]pyrimidine | Kinase inhibitors, anticancer agents nih.gov |

| Quinolone Synthesis | ortho-Amino-carbonyl | Pyrido[c]quinolone | Bioactive heterocyclic systems |

Modifications at the Sulfonamide Nitrogen

The sulfonamide group is a critical pharmacophore, and its nitrogen atom provides a key site for derivatization.

The synthesis of primary (-SO₂NH₂), secondary (-SO₂NHR), and tertiary (-SO₂NR₂') sulfonamide analogs allows for systematic variation of the hydrogen-bonding capacity and lipophilicity around this functional group. Primary sulfonamides are typically synthesized from the corresponding sulfonyl chloride by reaction with ammonia (B1221849).

Secondary sulfonamides are readily prepared by reacting the sulfonyl chloride of the pyridine scaffold with a primary amine. Tertiary sulfonamides can be synthesized similarly using a secondary amine. These modifications are crucial in drug design, as the hydrogen on the sulfonamide nitrogen often acts as a key hydrogen bond donor, interacting with protein active sites. mdpi.com Replacing this hydrogen can probe the importance of this interaction and alter the compound's pharmacokinetic properties.

Isosteric and bioisosteric replacements for the sulfonamide group are an advanced design strategy to improve potency, selectivity, or metabolic stability. A bioisostere is a chemical substituent that can be interchanged with another substituent to produce a compound with similar biological properties.

A conceptually novel strategy that could be applied is the formal insertion of SO₂ into a C-N bond to directly synthesize primary sulfonamides from primary amines without pre-activation. chemrxiv.org This method effectively inverts the properties of the nitrogen atom, such as its acidity and hydrogen bonding capability. chemrxiv.org Another potential bioisosteric replacement for the sulfonamide group could be a sulfoximine (B86345) group (-S(O)NHR), which maintains a similar tetrahedral geometry but offers different electronic and hydrogen-bonding patterns. The design of such analogs focuses on mimicking the spatial arrangement and electronic character of the original sulfonamide while potentially offering improved properties.

Transformations of the Cyano Group

The cyano group at the C-4 position is a versatile functional group that can be transformed into a variety of other functionalities, significantly altering the molecule's properties. The electron-withdrawing nature of the nitrile makes it susceptible to nucleophilic attack and reduction.

Common transformations include:

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to a primary amide (-CONH₂) or further to a carboxylic acid (-COOH). The hydrolysis of 4-cyanopyridine (B195900) in aqueous media at high temperatures is known to produce pyridinecarboxamides. vulcanchem.com

Reduction: The nitrile can be reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. researchgate.net This introduces a basic, flexible linker. Partial reduction to an aldehyde (-CHO) can be achieved using reagents such as diisobutylaluminium hydride (DIBAL-H). researchgate.net

Cyclization: The cyano group can participate in cyclization reactions with adjacent functional groups to form fused rings. For instance, reaction with a thiol nucleophile can lead to the formation of a thiazoline (B8809763) ring. rsc.org

Addition of Nucleophiles: Organometallic reagents (e.g., Grignard reagents) can add to the cyano group to form ketones after hydrolysis.

These transformations allow for the conversion of the planar, electron-withdrawing cyano group into a diverse range of functional groups with different electronic, steric, and hydrogen-bonding properties.

Table 3: Chemical Transformations of the 4-Cyano Group

| Reagent(s) | Product Functional Group | Chemical Name |

| H₃O⁺ or OH⁻, H₂O | Carboxamide | 2-Sulfonamidopyridine-4-carboxamide |

| LiAlH₄ then H₂O | Aminomethyl | 4-(Aminomethyl)pyridine-2-sulfonamide |

| DIBAL-H then H₂O | Aldehyde | 2-Sulfonamidopyridine-4-carbaldehyde researchgate.net |

| R-MgBr then H₃O⁺ | Ketone | 4-(Acyl)pyridine-2-sulfonamide |

| H₂S | Thioamide | 2-Sulfonamidopyridine-4-carbothioamide |

Conversion to Carboxylic Acids, Esters, and Amides

The cyano group at the 4-position of the pyridine ring can be readily converted into a carboxylic acid and its derivatives, such as esters and amides. This transformation typically begins with the hydrolysis of the nitrile.

Research Findings: The hydrolysis of cyanopyridines to their corresponding carboxylic acids or amides is a well-established process. Both chemical and biocatalytic methods can be employed. Chemical hydrolysis can be performed under acidic or basic conditions, often at elevated temperatures. For instance, continuous hydrolysis of 4-cyanopyridine can be achieved in the presence of a base to produce isonicotinic acid. google.com The reaction proceeds through the intermediate formation of an amide (isonicotinamide), which is subsequently hydrolyzed to the carboxylic acid. google.comjustia.com

Biocatalytic hydrolysis using nitrilase enzymes offers a milder and highly selective alternative. journals.co.za Enzymes from organisms such as Fusarium solani and Pseudomonas putida have demonstrated the ability to convert 4-cyanopyridine directly into isonicotinic acid, often with high conversion rates and without the formation of amide by-products. nih.govresearchgate.net

Once the carboxylic acid derivative, pyridine-4-carboxylic acid-2-sulfonamide, is formed, it can be readily converted to a variety of esters and amides using standard organic synthesis protocols.

Esters: Esterification can be achieved through reactions such as the Fischer esterification, where the carboxylic acid is reacted with an alcohol under acidic catalysis.

Amides: A diverse range of amides can be synthesized by coupling the carboxylic acid with various primary or secondary amines. This is typically facilitated by activating the carboxylic acid with a coupling agent or by converting it to a more reactive species like an acyl chloride.

This sequence of reactions allows for the introduction of a wide array of functional groups, significantly expanding the structural diversity of the this compound scaffold.

Cyclization to Form Tetrazoles or Other Nitrogen Heterocycles

The nitrile functionality of the this compound scaffold is an excellent precursor for the synthesis of 5-substituted 1H-tetrazoles via [3+2] cycloaddition reactions. tandfonline.com

Research Findings: The most common method for synthesizing tetrazoles from nitriles involves their reaction with an azide (B81097) source. youtube.com This reaction is a type of 1,3-dipolar cycloaddition. Various reagents and conditions can be used, including sodium azide in the presence of an amine salt or a Lewis acid catalyst like zinc chloride. thieme-connect.comorganic-chemistry.org The reaction of aromatic nitriles with sodium azide can proceed smoothly in solvents like dimethylformamide (DMF), often catalyzed by agents such as ammonium (B1175870) chloride or pyridine hydrochloride. tandfonline.comyoutube.com

The resulting tetrazole ring is considered a bioisostere of a carboxylic acid group, meaning it has similar physical and chemical properties that can elicit comparable biological responses. This transformation is therefore a key strategy in medicinal chemistry for modifying a lead compound to improve its pharmacokinetic or pharmacodynamic profile. The formation of other nitrogen heterocycles is also possible, but the conversion to tetrazoles is a particularly direct and widely utilized derivatization of the cyano group. google.com

Formation of Amidines and Imidates

The carbon-nitrogen triple bond of the cyano group is electrophilic and can be attacked by nucleophiles, providing a direct route to amidines and imidates.

Research Findings: Amidines are synthesized by the addition of ammonia or a primary or secondary amine to the nitrile. The reaction can be promoted by various catalysts. One established method involves the reaction of nitriles with amines in the presence of a Lewis acid, such as trimethylaluminum. semanticscholar.org

A classic route to both imidates and amidines is the Pinner reaction. wikipedia.orgjk-sci.comorganic-chemistry.org In this reaction, the nitrile is first treated with an anhydrous alcohol in the presence of hydrogen chloride gas. google.com This forms an intermediate imino ester salt, known as a Pinner salt. wikipedia.org This salt can then be isolated and subsequently reacted with ammonia or an amine to yield the corresponding amidine. wikipedia.orgnih.gov Alternatively, reacting the Pinner salt with water yields an ester, and reaction with excess alcohol produces an orthoester. wikipedia.org The Pinner reaction is typically conducted at low temperatures to prevent the thermodynamically unstable imidate hydrochloride from rearranging. jk-sci.com

Combinatorial Approaches to Library Synthesis

The this compound scaffold is well-suited for combinatorial chemistry and the generation of large compound libraries. nih.govresearchgate.netmdpi.com Combinatorial synthesis allows for the rapid, parallel creation of a multitude of derivatives from a common core structure, which is invaluable for screening and drug discovery programs. crsubscription.com

Research Findings: The principles of combinatorial chemistry rely on having a robust core scaffold with multiple points for diversification that can be modified using high-throughput synthesis techniques. crsubscription.com Solid-phase organic synthesis (SPOS) is a particularly powerful tool for creating such libraries, as it simplifies the purification process by allowing excess reagents to be washed away from the resin-bound product. crsubscription.commdpi.comemolecules.com

A hypothetical combinatorial library based on the this compound scaffold could be constructed as follows:

The scaffold is attached to a solid support (e.g., a polymer bead) via a suitable linker.

The library is built in a split-and-pool approach. For instance, the cyano group could be converted into a library of amidines by reacting portions of the resin with a diverse set of amines.

Simultaneously or subsequently, the sulfonamide nitrogen could be functionalized with a variety of alkyl or aryl halides.

After the desired diversification steps are complete, the final compounds are cleaved from the solid support for screening.

This approach enables the efficient synthesis of thousands of structurally related compounds, each with unique side chains at defined positions, facilitating the exploration of structure-activity relationships. nih.gov The development of such libraries from heterocyclic cores is a key strategy in modern medicinal chemistry. mdpi.comresearchgate.net

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Advanced 1D and 2D NMR Experiments

Advanced one-dimensional (1D) and two-dimensional (2D) NMR experiments are critical for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for elucidating the conformational arrangement of a molecule in solution.

For 4-Cyanopyridine-2-sulfonamide, experiments such as COSY (Correlation Spectroscopy) would establish proton-proton couplings within the pyridine (B92270) ring, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons with their directly attached and long-range coupled carbon atoms, respectively.

To investigate the molecule's three-dimensional structure and preferred conformation, Nuclear Overhauser Effect (NOE) experiments are employed.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space (typically < 5 Å), regardless of whether they are connected through chemical bonds. For this compound, NOESY could reveal the spatial proximity between the protons of the sulfonamide group and the proton at position 3 of the pyridine ring, providing insight into the rotational orientation of the sulfonamide moiety.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is similar to NOESY but is often more effective for medium-sized molecules where the NOE effect might be null. It provides the same through-space correlation information.

A study on a sterically hindered (imino)pyridine utilized 2D-EXSY NMR, a related technique, to verify the interconversion of two rapidly equilibrating isomers in solution, demonstrating the power of these methods in analyzing dynamic conformational processes rsc.org.

Solid-State NMR Applications for Polymorph Characterization

Solid-State NMR (SS-NMR) is a powerful, non-destructive method for characterizing the structure of materials in their solid form, making it ideal for studying polymorphism. researchgate.net Polymorphs, or different crystalline forms of the same compound, can have distinct physical properties, and SS-NMR can differentiate them based on variations in chemical shifts and spectral signatures that arise from different molecular packing and conformations in the crystal lattice. researchgate.net

The methodology involves analyzing powdered crystalline samples, often using techniques like Cross-Polarization (CP) and Magic-Angle Spinning (MAS) to enhance signal and resolution. nih.gov By measuring parameters such as ¹³C chemical shifts and spin-lattice relaxation times (T₁), SS-NMR can identify and quantify different polymorphic forms within a sample. nih.govbruker.com This technique is particularly valuable as it provides chemical information directly and can analyze heterogeneous or even amorphous samples where diffraction techniques may be limited. researchgate.neteuropeanpharmaceuticalreview.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₆H₅N₃O₂S), the theoretical exact mass can be calculated and compared to the experimental value to confirm its composition.

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Ion Type | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₆H₅N₃O₂S | [M+H]⁺ | 184.01787 |

This table contains calculated theoretical values.

This approach is routinely used to confirm the identity of newly synthesized compounds in research. nih.govwvu.edu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of ions. nih.govnih.gov A precursor ion (e.g., the protonated molecule [M+H]⁺) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. This process provides a fragmentation pattern that acts as a structural fingerprint.

For sulfonamides, common fragmentation pathways have been investigated. nih.gov Key fragmentation mechanisms for aromatic sulfonamides often involve:

Cleavage of the C-S bond.

Cleavage of the S-N bond.

Loss of sulfur dioxide (SO₂).

Based on the general fragmentation behavior of related compounds, a proposed pathway for this compound could involve the initial loss of the sulfonamide group or SO₂, followed by further fragmentation of the remaining cyanopyridine ring. Analyzing these specific pathways allows for detailed structural confirmation. nih.gov

X-ray Crystallography

X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, revealing atomic positions, bond lengths, bond angles, and torsional angles.

This technique would provide an unambiguous solid-state structure of this compound, confirming the connectivity and revealing the molecule's conformation and intermolecular interactions, such as hydrogen bonding, in the crystal lattice. mdpi.com Studies on related pyridine sulfonamides and functionalized pyridine complexes have successfully used X-ray crystallography to elucidate their structures, showing how the molecules pack in the solid state and detailing the various intermolecular forces that stabilize the crystal structure. dntb.gov.uaacs.orgmdpi.com For example, analysis of other sulfonamides has shown that the sulfonamide group is a versatile template for exploring hydrogen bonding interactions that control molecular conformation. mdpi.com

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural motifs. Based on data from analogous compounds containing pyridine, cyano, and sulfonamide groups, the principal vibrational signatures can be predicted. rsc.org

The most indicative signals would be from the sulfonamide and cyano groups. The sulfonamide moiety is characterized by N-H stretching vibrations, as well as strong asymmetric and symmetric stretching vibrations of the S=O bonds. rsc.org The cyano group gives rise to a sharp, intense absorption band for its C≡N stretching vibration. researchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3400-3200 | N-H Stretch | -SO₂NH₂ |

| 2240-2215 | C≡N Stretch | -CN rsc.orgresearchgate.net |

| 1610-1570 | C=N, C=C Ring Stretch | Pyridine Ring |

| 1370-1330 | Asymmetric SO₂ Stretch | -SO₂NH₂ rsc.org |

| 1180-1150 | Symmetric SO₂ Stretch | -SO₂NH₂ rsc.org |

Raman spectroscopy is a vibrational spectroscopy technique that serves as a valuable complement to FTIR. It relies on the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, vibrations that are weak in FTIR may be strong in Raman, and vice versa.

For this compound, Raman spectroscopy would provide additional structural information. The symmetric vibrations of the molecule, such as the symmetric S=O stretch of the sulfonamide group and the pyridine ring breathing mode, are expected to produce strong Raman signals. The C≡N stretch is also typically Raman active. researchgate.netmdpi.com Studies on 4-cyanopyridine (B195900) have shown distinct Raman bands that are useful for its characterization. researchgate.netnau.edu This technique can be particularly useful for analyzing the solid-state form of the compound, where crystal lattice vibrations (phonons) may also be observed at low frequencies.

Chiroptical Spectroscopy (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), measure the differential absorption of left- and right-circularly polarized light. These methods are exclusively applicable to chiral molecules—molecules that are non-superimposable on their mirror images.

The molecular structure of this compound is achiral as it possesses a plane of symmetry and lacks any stereogenic centers. Consequently, it does not exhibit optical activity and will not produce a CD spectrum. Therefore, CD spectroscopy is not an applicable technique for the direct structural analysis or purity assessment of this compound in its native state. The technique would only become relevant if the molecule were derivatized with a chiral auxiliary or studied within a chiral environment.

Lack of Specific Research Data Precludes Article Generation on this compound

A thorough investigation into existing scientific literature reveals a significant absence of specific computational and theoretical studies focused solely on the chemical compound this compound. Despite extensive searches for peer-reviewed articles and scholarly data, no detailed research findings corresponding to the requested article outline could be located.

The user's request specified a detailed article covering quantum chemical calculations—including Density Functional Theory (DFT) and ab initio studies—as well as Molecular Dynamics (MD) simulations to investigate the compound's electronic structure, reactivity, conformational flexibility, and solvation dynamics.

Generating an article with the requested "thorough, informative, and scientifically accurate content," including "detailed research findings" and data tables, is therefore not possible without fabricating information. Adhering to the principles of scientific accuracy and the strict instructions provided, an article cannot be created on a subject for which the foundational research data does not appear to be publicly available. Further investigation into this specific compound would be required within a research setting to generate the data necessary to fulfill the user's request.

Computational and Theoretical Investigations of 4 Cyanopyridine 2 Sulfonamide

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering insights that complement and aid in the interpretation of experimental data. For 4-Cyanopyridine-2-sulfonamide, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) and vibrational spectra, providing a deeper understanding of its electronic structure and dynamic behavior.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of NMR chemical shifts and coupling constants through computational methods has become an invaluable tool for structural elucidation. github.io The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with Density Functional Theory (DFT), is a widely accepted approach for calculating the NMR shielding tensors from which chemical shifts are derived. conicet.gov.arq-chem.com

For a molecule like this compound, DFT calculations, for instance at the B3LYP/6-311++G(d,p) level of theory, can be employed to first optimize the molecular geometry. mdpi.com Following optimization, GIAO-DFT calculations are performed to compute the isotropic shielding values (σ) for each nucleus (e.g., ¹H, ¹³C, ¹⁵N). The chemical shifts (δ) are then determined by referencing these values to the computed shielding of a standard compound, typically Tetramethylsilane (TMS), using the formula: δ = σ(ref) - σ(sample).

The accuracy of these predictions is highly dependent on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). github.iomdpi.com While specific computational studies for this compound are not widely published, data from analogous pyridine (B92270) derivatives provide a reference for expected chemical shifts. For example, systematic investigations on pyridine-based compounds demonstrate that DFT-GIAO methods can effectively distinguish between isomers and tautomers, providing reliable structural assignments. rsc.org

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for a Representative Pyridine Sulfonamide Moiety

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| C2 (Pyridine) | 152.5 | H3 (Pyridine) | 8.15 |

| C3 (Pyridine) | 121.8 | H5 (Pyridine) | 7.90 |

| C4 (Pyridine) | 140.2 | H6 (Pyridine) | 8.80 |

| C5 (Pyridine) | 120.5 | NH₂ (Sulfonamide) | 7.50 |

| C6 (Pyridine) | 149.6 | ||

| C (Cyano) | 117.3 |

Vibrational Frequency Calculations and Spectral Assignment

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. Computational methods, particularly DFT, are highly effective in predicting these vibrational frequencies and their corresponding intensities, aiding in the assignment of experimental spectra. nih.govnih.gov

For this compound, a theoretical vibrational analysis would begin with the optimization of its ground-state geometry using a method like B3LYP with a 6-311++G(d,p) basis set. nih.govresearchgate.net Subsequently, harmonic vibrational frequency calculations are performed on the optimized structure. It is a known issue that calculated frequencies at this level of theory are often higher than experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. researchgate.net Therefore, the computed frequencies are typically scaled by an empirical factor (e.g., ~0.96) to improve agreement with experimental data. nih.gov

The calculations provide a detailed list of vibrational modes, their frequencies, and their IR and Raman intensities. This information is crucial for assigning the peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional modes of the pyridine ring, the cyano group (C≡N), and the sulfonamide group (-SO₂NH₂).

Studies on related molecules, such as 4-cyanopyridine (B195900), have shown that DFT calculations can accurately predict the vibrational wavenumbers. researchgate.net For instance, the characteristic C≡N stretching of the nitrile group is typically observed around 2200 cm⁻¹, while the N-H stretching of the primary amino group in the sulfonamide moiety would be expected in the range of 3300-3500 cm⁻¹. researchgate.netcore.ac.uk The symmetric and asymmetric stretching modes of the SO₂ group in sulfonamides are also distinct and computationally predictable. nih.gov

Table 2: Predicted Vibrational Frequencies and Assignments for Key Functional Groups in a 4-Cyanopyridine Derivative

Note: This table is based on computational studies of 4-cyanopyridine and characteristic frequencies for sulfonamide groups from related molecules. nih.govresearchgate.net It serves as an illustrative example of a theoretical spectral assignment.

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Experimental Range (cm⁻¹) | Assignment |

| N-H Asymmetric Stretch | ~3470 | 3450 - 3550 | Sulfonamide NH₂ |

| N-H Symmetric Stretch | ~3360 | 3350 - 3450 | Sulfonamide NH₂ |

| C-H Aromatic Stretch | ~3070 | 3050 - 3100 | Pyridine Ring |

| C≡N Stretch | ~2240 | 2220 - 2260 | Cyano Group |

| C=N/C=C Ring Stretch | ~1590 | 1580 - 1610 | Pyridine Ring |

| SO₂ Asymmetric Stretch | ~1340 | 1330 - 1370 | Sulfonamide Group |

| SO₂ Symmetric Stretch | ~1160 | 1150 - 1180 | Sulfonamide Group |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a cornerstone of modern mechanistic chemistry, enabling the exploration of reaction pathways, the characterization of transient species like transition states, and the detailed analysis of the forces driving chemical transformations.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To understand the mechanism of a chemical reaction involving this compound, computational methods can be used to map out the potential energy surface (PES) connecting reactants to products. A key feature of the PES is the transition state (TS), which represents the maximum energy point along the minimum energy path of a reaction.

Locating the TS is a critical step and is typically achieved using algorithms that search for a first-order saddle point on the PES—a point that is a maximum in one direction (the reaction coordinate) and a minimum in all other directions. Once a candidate TS structure is located, a frequency calculation is performed to confirm its identity. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. researchgate.net

Following the successful localization and verification of the TS, an Intrinsic Reaction Coordinate (IRC) analysis is performed. researchgate.net The IRC calculation maps the minimum energy path downhill from the transition state, connecting it to the corresponding reactant and product minima on the potential energy surface. This analysis confirms that the located TS is indeed the correct one for the reaction of interest and provides a detailed visualization of the molecular geometry changes throughout the transformation. researchgate.net For example, in reactions involving sulfonamides, IRC analysis can trace the bond-forming and bond-breaking processes, such as the nucleophilic attack of the sulfonamide nitrogen. researchgate.net

Energy Decomposition Analysis for Intermolecular Interactions

Energy Decomposition Analysis (EDA) is a powerful computational technique used to dissect the total interaction energy between two or more molecular fragments into physically meaningful components. nih.govunl.edu This method provides deep insights into the nature of intermolecular forces, such as hydrogen bonding, π-stacking, and electrostatic interactions, which are crucial in areas like drug-receptor binding and crystal packing.

Several EDA schemes exist, but they generally partition the total interaction energy (ΔE_int) into terms such as:

Electrostatic (ΔE_elec): The classical electrostatic interaction between the unperturbed charge distributions of the interacting fragments.

Pauli Repulsion (ΔE_Pauli) or Exchange-Repulsion: The destabilizing energy arising from the quantum mechanical effect of antisymmetrizing the wavefunction, which prevents electrons of the same spin from occupying the same space.

Orbital Interaction (ΔE_orb) or Polarization: The stabilizing energy from the relaxation of each fragment's orbitals in the presence of the other, which includes polarization and charge transfer effects. nih.gov

Dispersion (ΔE_disp): The attractive interaction arising from correlated electron fluctuations, which is critical for describing van der Waals forces.

For this compound, EDA could be used to analyze its interaction with a biological target, such as an enzyme active site. The analysis would quantify, for instance, the strength of hydrogen bonds formed by the sulfonamide group, the electrostatic interactions involving the polar cyano and pyridine moieties, and any π-stacking interactions of the pyridine ring.

Table 3: Illustrative Energy Decomposition Analysis for a Hypothetical Host-Guest Complex

Note: This table shows representative data for the interaction of a sulfonamide-containing molecule with a hypothetical receptor cavity, illustrating the typical output of an EDA calculation. All values are in kcal/mol.

| Energy Component | Value (kcal/mol) | Physical Interpretation |

| Electrostatic (ΔE_elec) | -15.5 | Strong attractive forces from polar groups (H-bonding, dipole-dipole). |

| Pauli Repulsion (ΔE_Pauli) | +20.1 | Steric repulsion from overlapping electron clouds. |

| Orbital Interaction (ΔE_orb) | -9.8 | Stabilization from polarization and charge transfer. |

| Dispersion (ΔE_disp) | -6.3 | Van der Waals / π-stacking attractions. |

| Total Interaction (ΔE_int) | -11.5 | Overall binding energy. |

This type of analysis provides a quantitative breakdown of the binding forces, highlighting the key interactions responsible for molecular recognition and complex stability. nih.gov

Advanced Applications in Chemical Research

Role in Catalysis

The unique structural amalgamation of a pyridine (B92270) ring, a cyano group, and a sulfonamide moiety in 4-Cyanopyridine-2-sulfonamide positions it as a versatile candidate for various catalytic applications. Its utility spans both organometallic and organocatalytic domains, owing to the distinct electronic and coordinating properties of its functional groups.

In the realm of organometallic catalysis, this compound exhibits potential as a multifunctional ligand. The pyridine nitrogen atom and the cyano group can both coordinate with metal centers, allowing the molecule to act as either a monodentate or a bidentate ligand. This versatility is crucial in the design of transition metal complexes with tailored catalytic activities. For instance, 4-cyanopyridine (B195900) has been shown to form linear bridges between two metal atoms, a property that can be extrapolated to this compound for the construction of polynuclear catalytic systems. nih.govresearchgate.net

The sulfonamide group introduces an additional layer of complexity and functionality. The nitrogen and oxygen atoms of the sulfonamide can also participate in metal coordination, potentially leading to the formation of chelate rings that enhance the stability of the metal complex. The design of ligands based on pyridine-2-sulfonamide (B152805) allows for the creation of molecules with specific coordination preferences. This multi-point binding capability can influence the electronic environment and steric hindrance around the metal center, thereby fine-tuning the selectivity and efficiency of catalytic reactions such as carbonylation and cross-coupling reactions. nih.gov The coordination of a π-acceptor ligand like 4-cyanopyridine can significantly influence the electronic and structural properties of the central metal ion in a complex, which in turn can affect its catalytic performance in processes like the degradation of pollutants. nih.gov

The application of sulfonamide-containing molecules in organocatalysis is a growing field of interest. The sulfonamide group is an excellent hydrogen bond donor due to the acidity of the N-H proton, a feature that is central to its role in supramolecular chemistry and has implications for catalysis. nih.gov This hydrogen-bonding capability allows this compound to act as a catalyst by activating substrates through non-covalent interactions.

Furthermore, the pyridine nitrogen can function as a Lewis base, while the electron-withdrawing nature of the cyano and sulfonyl groups can modulate its basicity. This combination of a Lewis basic site and a hydrogen bond donating group within the same molecule allows for bifunctional catalysis, where both the electrophile and nucleophile are activated simultaneously. While specific applications of this compound in organocatalysis are not yet widely reported, its structural motifs are present in other known organocatalysts, suggesting its potential in asymmetric synthesis and other transformations. acs.org

Supramolecular Chemistry and Self-Assembly

The ability of this compound to form well-defined supramolecular structures through a variety of non-covalent interactions makes it a subject of significant interest in supramolecular chemistry and crystal engineering.

Co-crystals are multi-component crystals held together by non-covalent interactions, and their formation can significantly alter the physicochemical properties of the constituent molecules. mdpi.com this compound is an excellent candidate for co-crystal formation due to its multiple hydrogen bond donor and acceptor sites. The sulfonamide group, in particular, is a robust functional group for forming predictable supramolecular synthons. iucr.org

The design of co-crystals involving this molecule can be guided by the principles of crystal engineering, where complementary functional groups are chosen in a co-former to interact with the cyano, pyridine, and sulfonamide moieties. For example, carboxylic acids are common co-formers for cyanopyridines, leading to the formation of hydrogen-bonded assemblies. researchgate.net The formation of these co-crystals can be achieved through various methods, including solvent evaporation, grinding, and slurrying. nih.govnih.gov

| Potential Co-former | Target Functional Group | Expected Primary Interaction |

|---|---|---|

| Carboxylic Acids (e.g., Adipic Acid) | Pyridine Nitrogen | O-H···N Hydrogen Bond |

| Amides (e.g., Nicotinamide) | Sulfonamide N-H | N-H···O=C Hydrogen Bond |

| Pyridine N-oxides | Sulfonamide N-H | N-H···O-N Hydrogen Bond |

| Alcohols | Sulfonamide S=O | O-H···O=S Hydrogen Bond |

A detailed understanding of the non-covalent interactions involving this compound is crucial for predicting and controlling its self-assembly into desired architectures.

Hydrogen Bonding: The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). It can form robust intermolecular hydrogen bonds, leading to the formation of dimers, chains, and more complex networks. nih.govmdpi.com The pyridine nitrogen also acts as a hydrogen bond acceptor. These interactions are fundamental in the formation of co-crystals and other supramolecular assemblies. iucr.org